molecular formula C21H24FNO5S2 B2897120 ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895477-53-9

ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2897120
CAS No.: 895477-53-9
M. Wt: 453.54
InChI Key: AGNXEJPJVHOWAL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a fluorophenyl sulfonyl group, a propanamido moiety, and a tetrahydrocyclohepta[b]thiophene core, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrocyclohepta[b]thiophene Core: This step often starts with the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions to form the cyclohepta[b]thiophene ring system.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the cyclohepta[b]thiophene derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Propanamido Group: This involves the amidation of the intermediate compound with 3-aminopropanoic acid or its derivatives, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The final step is the sulfonylation reaction where the amide intermediate is treated with 4-fluorophenylsulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.

    Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, halo, or other substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Researchers may explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate could be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or receptors.

Industry

The compound may find applications in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but lacks the fluorine atom, which could affect its biological activity and chemical reactivity.

    Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties and interactions with biological targets.

Uniqueness

The presence of the fluorine atom in ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of compounds, improve their binding affinity to biological targets, and alter their electronic properties, making this compound unique compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO5S2/c1-2-28-21(25)19-16-6-4-3-5-7-17(16)29-20(19)23-18(24)12-13-30(26,27)15-10-8-14(22)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXEJPJVHOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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